1-(2,3-Dichloro-6-fluorophenyl)ethanone

Vue d'ensemble

Description

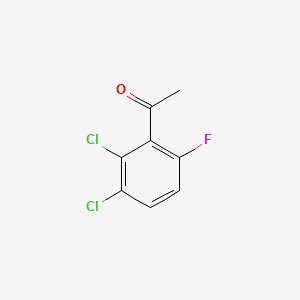

1-(2,3-Dichloro-6-fluorophenyl)ethanone is a chemical compound belonging to the class of aromatic ketones. It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, with an ethanone group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Méthodes De Préparation

The synthesis of 1-(2,3-Dichloro-6-fluorophenyl)ethanone typically involves the following steps:

Starting Material: The synthesis begins with 2,3-dichloro-6-fluorobenzene.

Friedel-Crafts Acylation: The key step involves the Friedel-Crafts acylation of 2,3-dichloro-6-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Purification: The crude product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

1-(2,3-Dichloro-6-fluorophenyl)ethanone undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the production of anti-cancer agents, such as Crizotinib, which targets specific oncogenic proteins implicated in tumor growth.

2. Biological Activity

Research indicates that derivatives of 1-(2,3-Dichloro-6-fluorophenyl)ethanone exhibit significant biological activities:

- Anticancer Potential : Studies have demonstrated that this compound can inhibit the autophosphorylation of the human hepatocyte growth factor receptor (HGFR), which is associated with several cancers. This inhibition may lead to new therapeutic strategies against tumors driven by aberrant signaling through HGFR.

- Neuropharmacology : The compound has shown potential interactions with neurotransmitter receptors, particularly serotonin receptors (5-HT), suggesting possible applications in treating mood disorders.

| Compound | Target Receptor | EC50 (nM) | Biological Activity |

|---|---|---|---|

| This compound | 5-HT1A | 181 | Agonist |

| This compound | D2 | >1000 | Antagonist |

| Crizotinib derivative | HGFR | 50 | Inhibitor |

This table summarizes key findings from pharmacological evaluations, indicating that while the compound acts as an agonist at certain serotonin receptors, it may function as an antagonist at dopamine receptors.

Case Studies

Case Study 1: Anticancer Efficacy

In a notable study involving mouse models with ROS1 fusion proteins, derivatives of this compound were tested for their ability to degrade these oncogenic proteins. The results indicated significant efficacy in reducing tumor growth in treated subjects compared to controls. This highlights the compound's potential as a therapeutic agent in cancer treatment.

Case Study 2: Neuropharmacological Effects

Another study explored the interaction of derivatives with serotonin receptors. The findings suggested that modifications on the phenyl ring could significantly influence receptor binding and functional outcomes. This opens avenues for developing treatments for mood disorders based on the compound's derivatives.

Mécanisme D'action

The mechanism of action of 1-(2,3-Dichloro-6-fluorophenyl)ethanone is primarily related to its reactivity as an electrophile. The presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This property is exploited in various synthetic transformations, where the compound acts as a key intermediate .

Comparaison Avec Des Composés Similaires

1-(2,3-Dichloro-6-fluorophenyl)ethanone can be compared with other similar compounds such as:

1-(2,6-Dichloro-3-fluorophenyl)ethanone: This compound has a similar structure but with different positions of chlorine and fluorine atoms, leading to variations in reactivity and applications.

1-(2,4-Dichloro-3-fluorophenyl)ethanone: Another structural isomer with distinct chemical properties and uses.

1-(2,6-Dichloro-3-fluorophenyl)ethanol: The reduced form of 1-(2,6-Dichloro-3-fluorophenyl)ethanone, used as an intermediate in the synthesis of pharmaceuticals.

These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and applications in various fields.

Activité Biologique

1-(2,3-Dichloro-6-fluorophenyl)ethanone is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is C9H7Cl2FO. The synthesis typically involves electrophilic aromatic substitution reactions, which allow for the introduction of chloro and fluorine substituents onto the phenyl ring. The synthetic pathway can be summarized as follows:

- Starting Materials : 2,3-dichloro-6-fluorobenzene and ethanoyl chloride.

- Reaction Conditions : Typically conducted under anhydrous conditions using a Lewis acid catalyst.

- Yield : The reaction generally yields the desired product in moderate to high purity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

These findings indicate that the compound possesses broad-spectrum antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 15 µM against human breast cancer cells (MCF-7).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 18 |

| A549 (Lung Cancer) | 22 |

The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of chlorine and fluorine atoms enhances lipophilicity and electron-withdrawing properties, which are crucial for its interaction with biological targets.

Key Findings from SAR Studies:

- Chlorine Substituents : Increase antibacterial activity by enhancing binding affinity to bacterial enzymes.

- Fluorine Substituent : Modulates electronic properties, improving cytotoxicity against cancer cells.

Case Studies

Several studies have explored the pharmacological potential of compounds related to this compound:

- Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results with MIC values lower than those of standard antibiotics .

- Cytotoxicity in Cancer Models : Another study focused on its anticancer properties in xenograft models, where treatment with the compound resulted in reduced tumor growth rates compared to control groups .

Propriétés

IUPAC Name |

1-(2,3-dichloro-6-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO/c1-4(12)7-6(11)3-2-5(9)8(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFIYTUVCUSGMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381264 | |

| Record name | 1-(2,3-dichloro-6-fluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870704-16-8 | |

| Record name | 1-(2,3-Dichloro-6-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870704-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-dichloro-6-fluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.